![molecular formula C16H17ClF6N2O4S B610682 SAR127303 CAS No. 1352011-38-1](/img/new.no-structure.jpg)
SAR127303
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Overview
Description
SAR127303 is a potent covalent MAGL inhibitor. this compound behaves as a selective and competitive inhibitor of mouse and human MAGL, which potently elevates hippocampal levels of 2-AG in mice. In vivo, this compound produces antinociceptive effects in assays of inflammatory and visceral pain.
Scientific Research Applications
Biochemical Properties
SAR127303 has been characterized as a covalent MAGL inhibitor with a competitive binding profile. Its selectivity was evaluated against over 240 different biological targets, including receptors, ion channels, and enzymes. The compound demonstrated an IC50 value of approximately 39.3 nM in inhibiting MAGL activity, indicating its potency in modulating the endocannabinoid system .
Table 1: Selectivity Profile of this compound
Target Type | IC50 (nM) | Selectivity |
---|---|---|
Monoacylglycerol lipase (MAGL) | 39.3 | High |
Fatty acid amide hydrolase (FAAH) | >1000 | Low |
Cannabinoid receptors (CB1 & CB2) | >1000 | Low |
In Vivo Effects
In preclinical studies, this compound has shown promising effects in several domains:
- Pain Management : The compound exhibited antinociceptive effects in models of inflammatory and visceral pain. This suggests potential utility in treating chronic pain conditions .
- Cognitive Function : this compound influences learning and memory performance. It was observed to decrease long-term potentiation (LTP) in the hippocampus, which is vital for memory formation . Notably, while it affects memory performance positively in some contexts, it may limit therapeutic applications due to its impact on cognitive function.
- Seizure Modulation : Although inactive in acute seizure tests, repeated dosing of this compound was found to delay seizure acquisition and reduce the severity of kindled seizures in animal models. This indicates a potential role for MAGL inhibitors in epilepsy management .
Imaging Applications
Recent advancements have positioned this compound as a candidate for neuroimaging . The compound has been radiolabeled with carbon-11 ([^11C]this compound) for positron emission tomography (PET) studies. Initial results indicated high brain permeability and specific binding to MAGL, making it a valuable tool for mapping MAGL distribution in the brain .
Table 2: Imaging Characteristics of [^11C]this compound
Parameter | Value |
---|---|
LogD | 3.69 |
Brain Uptake at 15 min | ~1% ID/g |
Specificity | High |
Case Study 1: Pain Models
In a study involving mice subjected to inflammatory pain models, this compound significantly reduced pain responses compared to control groups. The drug's efficacy was comparable to established analgesics, suggesting its potential as a novel pain management therapy .
Case Study 2: Cognitive Assessment
In cognitive assessments using spatial memory tasks, mice treated with this compound showed altered performance metrics compared to untreated controls. While some improvements were noted in specific tasks, overall cognitive function appeared compromised, highlighting the need for further exploration into its therapeutic window .
Properties
CAS No. |
1352011-38-1 |
---|---|
Molecular Formula |
C16H17ClF6N2O4S |
Molecular Weight |
482.8224 |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-(((4-chlorophenyl)sulfonamido)methyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H17ClF6N2O4S/c17-11-1-3-12(4-2-11)30(27,28)24-9-10-5-7-25(8-6-10)14(26)29-13(15(18,19)20)16(21,22)23/h1-4,10,13,24H,5-9H2 |
InChI Key |
RLYMQNQYCHGICP-UHFFFAOYSA-N |
SMILES |
ClC1=CC=C(S(NCC2CCN(C(OC(C(F)(F)F)C(F)(F)F)=O)CC2)(=O)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SAR127303; SAR-127303; SAR 127303. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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